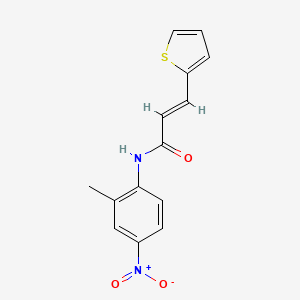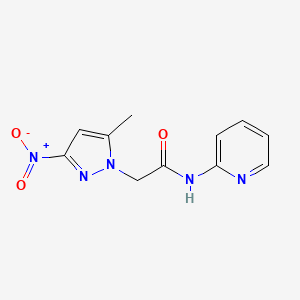
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, also known as MNTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In particular, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can inhibit tumor growth and reduce bacterial and fungal infections. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide. One direction is the development of novel materials based on N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide for applications in electronics and photonics. Another direction is the optimization of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, as well as its potential toxicity and safety.
Synthesemethoden
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of 2-methyl-4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acryloyl chloride to yield N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In materials science, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been employed as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-6-13(10)15-14(17)7-5-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWELNPJTYWAK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)



![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)
![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)